![molecular formula C6H6INO B226641 2-Amino-6-iodophenol CAS No. 99968-81-7](/img/structure/B226641.png)
2-Amino-6-iodophenol
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Overview
Description
2-Amino-6-iodophenol is an organic compound with the molecular formula C6H6INO . It has a molecular weight of 235.02 g/mol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
2-Amino-6-iodophenol has a density of 2.1±0.1 g/cm³, a boiling point of 248.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.3±0.3 cm³, a polar surface area of 46.2 Ų, and a molar volume of 112.2±3.0 cm³ .Scientific Research Applications
Noncovalent Interaction Studies
Noncovalent interactions are crucial in the formation and stability of supramolecular assemblies. A computational study using 4-Amino-2-iodophenol as a model demonstrated the coexistence of multiple noncovalent interactions such as hydrogen bonds, halogen bonds, and π-π interactions. This research sheds light on the cooperative and anticooperative nature of these interactions in ternary and quaternary systems, offering insights into the design of novel supramolecular structures (Saha & Sastry, 2015).
Structural Biology and X-ray Crystallography
In structural biology, the site-specific incorporation of p-iodo-L-phenylalanine (an analogue of 2-Amino-6-iodophenol) into proteins facilitates the determination of protein structures using single-wavelength anomalous dispersion (SAD) experiments. This method significantly reduces the amount of data required for crystal structure determination, highlighting the utility of iodophenol derivatives in advancing structural biology (Xie et al., 2004).
Chemiluminescence in Analytical Chemistry
Iodophenol derivatives enhance the chemiluminescence of the luminol-H2O2 system, which has been applied to the sensitive detection of hydrogen peroxide and glucose. This finding opens new avenues for developing simple, sensitive assays for clinical diagnostics and environmental monitoring (Yu et al., 2016).
Organic Synthesis and Catalysis
2-Amino-6-iodophenol serves as a precursor in various organic syntheses, such as the solvent-switchable regioselective synthesis of aurones and flavones. The choice of solvent plays a crucial role in determining the cyclization mode, demonstrating the compound's versatility in organic synthesis and catalysis (Chavan et al., 2016).
Environmental Remediation
An anaerobic microbial consortium capable of reductively dehalogenating 2,4,6-triiodophenol to 4-iodophenol was enriched from sediments, indicating the potential use of iodophenol derivatives in bioremediation processes to treat halogenated organic pollutants (Oba et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as aryl halides, undergo nucleophilic aromatic substitution reactions . The specific targets of 2-Amino-6-iodophenol would likely depend on the specific biochemical context in which it is used.
Mode of Action
2-Amino-6-iodophenol, as an aryl halide, is likely to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halide (in this case, iodine) with the nucleophile . This can result in significant changes to the structure and properties of the molecule.
Biochemical Pathways
For instance, aminoglycosides, which also contain amino groups, can inhibit protein synthesis by promoting mistranslation and eliminating proofreading
Pharmacokinetics
Its molecular weight (23502 Da ) suggests that it could be absorbed and distributed in the body The presence of an amino group could potentially make it a substrate for metabolic enzymes, affecting its bioavailability
Result of Action
If it acts similarly to other aryl halides, it could potentially alter the structure of molecules by substituting a halide with a nucleophile . This could have a variety of effects depending on the specific molecules and cells involved.
Action Environment
The action, efficacy, and stability of 2-Amino-6-iodophenol could be influenced by a variety of environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy
Safety and Hazards
properties
IUPAC Name |
2-amino-6-iodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJOGYKEWTXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315338 |
Source
|
Record name | 2-Amino-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-iodophenol | |
CAS RN |
99968-81-7 |
Source
|
Record name | 2-Amino-6-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99968-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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